Aluminiumchlorid-Hexahydrat

Übersicht

Beschreibung

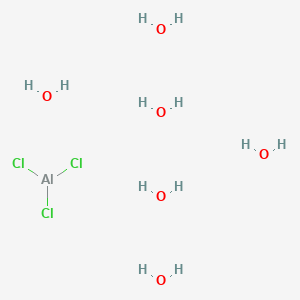

Aluminum chloride hexahydrate, also known as aluminium trichloride, is an inorganic compound with the formula AlCl3. It forms a hexahydrate with the formula [Al(H2O)6]Cl3, containing six water molecules of hydration . It is used in various chemical applications as a Lewis base, with anhydrous aluminium trichloride being the most commonly used Lewis acid . It is also used as an antiperspirant that works by affecting the cells that produce sweat .

Synthesis Analysis

The synthesis of Aluminum Chloride Hexahydrate involves the reaction of anhydrous aluminum chloride with water. This reaction leads to the formation of the hexahydrate AlCl3 • 6 H2O, with a molar mass of 241.44 g/mol .Molecular Structure Analysis

The molecular formula of Aluminum Chloride Hexahydrate is H12AlCl3O6. It has an average mass of 241.432 Da and a Monoisotopic mass of 239.951477 Da .Chemical Reactions Analysis

Aluminum Chloride Hexahydrate reacts vigorously with water to yield hydrogen chloride. This reaction leads to the formation of the hexahydrate AlCl3 • 6 H2O .Physical and Chemical Properties Analysis

Aluminum Chloride Hexahydrate appears as colourless crystals and is hygroscopic . It has a molar mass of 241.432 g/mol . It is extremely soluble in water, and also soluble in hydrogen chloride, ethanol, chloroform, carbon tetrachloride .Wissenschaftliche Forschungsanwendungen

Extraktion und Gewinnung aus alternativen Quellen

Aluminiumchlorid-Hexahydrat: spielt eine entscheidende Rolle bei der Extraktion von Aluminium aus nicht-Bauxitquellen wie Kaolin. Forscher haben die Bedingungen optimiert, um die Ausbeute an Aluminiumextraktion zu maximieren und eine Effizienz von bis zu 92,6 % erreicht . Die Kristallisationseffizienz von AlCl₃·6H₂O-Kristallen kann 90 % übersteigen, was es zu einer vielversprechenden Methode zur Aluminiumgewinnung macht .

Organische Synthese

In der organischen Chemie dient AlCl₃·6H₂O als mildes, weniger toxisches und effizientes Reagenz. Es wird in verschiedenen Reaktionen eingesetzt, darunter chemoselektive Reduktionen, Desoxygenierung organischer N-Oxide und die Synthese komplexer organischer Verbindungen . Seine Verwendung erstreckt sich auf Schutz- und Entschützungsreaktionen, die für die Synthese empfindlicher Moleküle entscheidend sind .

Pharmazeutische Anwendungen

AlCl₃·6H₂O wird in pharmazeutischen Präparaten zur Behandlung von Hyperhidrose verwendet, einem Zustand, der durch übermäßiges Schwitzen gekennzeichnet ist. Seine Wirksamkeit bei der Kontrolle der Schweißproduktion macht es zu einem wichtigen Bestandteil von Antitranspirantien und Deodorants .

Textilindustrie

Die Verbindung findet Anwendung in der Textilindustrie zum Färben von Stoffen und zur Textilveredlung. Seine Eigenschaften helfen bei der Raffination von Rohöl und der Herstellung von Pergamentpapier, die wichtige Prozesse in der industriellen Fertigung sind .

Holzschutz und Desinfektion

AlCl₃·6H₂O wird zur Holzschutzbehandlung und Desinfektion von Ställen verwendet. Seine antimikrobiellen Eigenschaften stellen sicher, dass es effektiv ist, um die Lebensdauer von Holzprodukten zu erhalten und die Hygiene von Tierhabitaten zu gewährleisten .

Analytische und Charakterisierungsmethoden

Die Verbindung wird auch in der analytischen Chemie zur Charakterisierung von Materialien verwendet. Techniken wie Röntgenbeugung (XRD), Fourier-Transform-Infrarotspektroskopie (FTIR), thermogravimetrische Analyse (TGA) und Zeta-Potential-Analyse verwenden AlCl₃·6H₂O, um die Eigenschaften verschiedener Substanzen zu bestimmen .

Wirkmechanismus

Target of Action

Aluminum chloride hexahydrate primarily targets the sweat glands in the body . It is commonly used as a topical antiperspirant . The compound also has hemostatic properties and can be used to control minor hemorrhage during dental restorative procedures .

Mode of Action

The mode of action of aluminum chloride hexahydrate involves causing an obstruction of the distal sweat gland ducts . The metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output . This action reduces perspiration and helps control excessive sweating .

Biochemical Pathways

Research suggests that aluminum chloride can induce neurotoxicity and hepatotoxicity, affecting pathways such as wnt/β-catenin/gsk-3β, jak-2/stat-3, and ppar-γ . These pathways are involved in cell signaling, inflammation, and apoptosis .

Pharmacokinetics

In the small intestine, aluminum chloride is rapidly converted to insoluble, poorly absorbed basic aluminum salts . This includes a mixture of hydrated aluminum oxide, oxyaluminum hydroxide, various basic aluminum carbonates, and aluminum soaps .

Result of Action

The primary result of aluminum chloride hexahydrate’s action is the reduction of sweat output . By blocking the sweat gland ducts, it helps control excessive sweating, a condition known as hyperhidrosis . Additionally, it can help control minor bleeding during dental procedures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aluminum chloride hexahydrate. It is water-reactive and moisture-sensitive . Therefore, it should be stored in a dry, cool, and well-ventilated place . It should be applied to dry, intact skin only . The compound is stable under normal conditions, but exposure to excess heat or moisture can affect its stability .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Aluminum Chloride Hexahydrate is commonly used as a topical antiperspirant . It interacts with sweat glands to reduce perspiration .

Cellular Effects

Aluminum Chloride Hexahydrate can have various effects on cells. It is known to reduce perspiration by affecting the function of sweat glands

Molecular Mechanism

It is known to interact with sweat glands to reduce perspiration

Eigenschaften

IUPAC Name |

aluminum;trichloride;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYKLJBSARHIDI-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Al+3].[Cl-].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-13-6 | |

| Record name | Aluminum trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aluminum chloride hexahydrate work to treat hyperhidrosis?

A1: While the exact mechanism is not fully understood, research suggests that aluminum chloride hexahydrate interacts with the sweat ducts, forming a physical plug that temporarily blocks sweat production []. Additionally, it may affect the activity of sweat glands, further reducing sweating.

Q2: Are there alternative topical treatments for hyperhidrosis besides aluminum chloride hexahydrate?

A2: Yes, other options include botulinum toxin type A injections and iontophoresis treatments [, ]. The choice of treatment depends on the severity of hyperhidrosis and individual patient factors.

Q3: Has iontophoresis with aluminum chloride hexahydrate been studied for treating hyperhidrosis?

A3: Yes, studies have investigated the efficacy of aluminum chloride hexahydrate iontophoresis, particularly for palmar hyperhidrosis. Research indicates that iontophoresis with a 1% solution can effectively reduce sweating for a more extended period compared to topical application, with minimal side effects [, ].

Q4: What is the molecular formula and weight of aluminum chloride hexahydrate?

A4: The molecular formula is AlCl3·6H2O, and its molecular weight is 241.43 g/mol [, ].

Q5: What is the structural characterization of aluminum chloride hexahydrate?

A5: []Neutron and X-ray diffraction studies reveal that aluminum chloride hexahydrate consists of chains of the type "-Al(H2O)6^3+-3Cl^−−Al(H2O)6^3+-3Cl^−−", running parallel to the hexagonal c axis. Six water molecules form a nearly regular octahedron around a central aluminum ion. Two hydrogen atoms linked to an oxygen atom lie close to the lines connecting the oxygen atom with the two nearest chlorine ions.

Q6: Can aluminum chloride hexahydrate be used as a catalyst?

A6: Yes, anhydrous aluminum chloride, derived from the hexahydrate, is a potent Lewis acid catalyst widely used in organic synthesis, particularly in Friedel-Crafts alkylation and acylation reactions [, ].

Q7: What are the advantages of using aluminum chloride hexahydrate as a starting material for producing anhydrous aluminum chloride?

A7: Aluminum chloride hexahydrate is a more readily available and less expensive starting material than other options. Several methods have been developed to produce high-purity anhydrous aluminum chloride from the hexahydrate, focusing on efficient dehydration and purification techniques [, , , ].

Q8: How does the thermal decomposition of aluminum chloride hexahydrate contribute to its applications?

A8: [, ]Partial thermal decomposition of aluminum chloride hexahydrate produces basic aluminum chloride, a valuable precursor for polyaluminum chloride (PAC). PAC is an effective flocculant used in water treatment processes. The properties of the PAC solution, such as basicity, are influenced by the extent of decomposition.

Q9: Has research explored using aluminum chloride hexahydrate in the production of alumina?

A9: Yes, studies have investigated the use of aluminum chloride hexahydrate as an intermediate product in the production of alumina from various sources, including clay minerals and coal ash [, , , , , , ]. These methods often focus on efficient extraction, crystallization, and calcination techniques to produce high-purity alumina.

Q10: What are the material compatibility and stability aspects of aluminum chloride hexahydrate?

A10: Aluminum chloride hexahydrate exhibits good compatibility with various materials, but its hygroscopic nature necessitates proper storage to prevent degradation due to moisture absorption [].

Q11: What is known about the toxicology and safety of aluminum chloride hexahydrate?

A11: While generally considered safe for topical use in treating hyperhidrosis, aluminum chloride hexahydrate can cause skin irritation and dryness in some individuals [, , , ]. It is crucial to follow recommended usage guidelines and consult a healthcare professional if irritation occurs.

Q12: Are there environmental concerns regarding aluminum chloride hexahydrate?

A12: While not classified as a major environmental hazard, responsible waste management practices are essential. Research on mitigating potential negative impacts on the environment is ongoing [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)